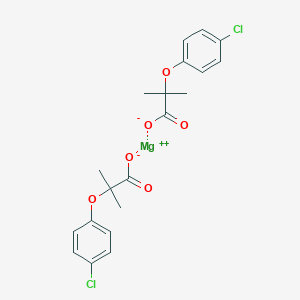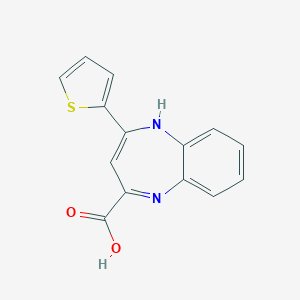![molecular formula C20H16N2O4 B227206 3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid, commonly known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It is a potent and selective agonist of the serotonin receptor 5-HT2A, which plays a crucial role in regulating various physiological and behavioral functions in the human body. MIPT has gained significant attention in the scientific community due to its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
MIPT exerts its pharmacological effects by selectively activating the serotonin receptor 5-HT2A, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The activation of 5-HT2A receptors by MIPT leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
MIPT has been shown to induce a range of biochemical and physiological effects, including changes in neuronal activity, alterations in neurotransmitter release, and changes in gene expression. MIPT has also been shown to modulate the activity of various neurotransmitter systems, including the dopamine and glutamate systems, which are involved in the regulation of various cognitive and behavioral functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MIPT in lab experiments is its high potency and selectivity for the serotonin receptor 5-HT2A, which allows for precise and specific modulation of this receptor. However, one of the main limitations of using MIPT in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on MIPT. One area of interest is the development of novel MIPT analogs with improved pharmacological properties, such as increased solubility and selectivity for the 5-HT2A receptor. Another area of interest is the investigation of the potential therapeutic applications of MIPT in the treatment of various psychiatric disorders, such as depression and anxiety. Finally, research on the mechanisms underlying the pharmacological effects of MIPT could provide valuable insights into the role of the serotonin receptor 5-HT2A in various physiological and behavioral functions.
Synthesemethoden
The synthesis of MIPT involves several steps, starting with the preparation of the intermediate compound 2-(2-methyl-1H-indol-3-yl)acetic acid, which is then converted into the final product through a series of reactions. The most commonly used method for synthesizing MIPT is the one-pot synthesis, which involves the condensation of 2-(2-methyl-1H-indol-3-yl)acetic acid with ethyl oxalyl chloride in the presence of triethylamine and subsequent hydrolysis using sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
MIPT has been extensively studied for its potential applications in various scientific research areas. In neuroscience, MIPT has been used as a tool to study the role of the serotonin receptor 5-HT2A in various physiological and behavioral functions, including cognition, perception, and mood regulation. MIPT has also been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia.
Eigenschaften
Produktname |
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid |
|---|---|
Molekularformel |
C20H16N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C20H16N2O4/c1-11-18(14-7-2-3-8-16(14)21-11)15-10-17(23)22(19(15)24)13-6-4-5-12(9-13)20(25)26/h2-9,15,21H,10H2,1H3,(H,25,26) |
InChI-Schlüssel |
XPCHQJJZYQCJMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)


![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)


![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
